molecular formula C15H11FO3 B1613837 3-Acetoxy-3'-fluorobenzophenone CAS No. 890099-47-5

3-Acetoxy-3'-fluorobenzophenone

Cat. No.: B1613837
CAS No.: 890099-47-5
M. Wt: 258.24 g/mol
InChI Key: GVZZCHYJNFFUSO-UHFFFAOYSA-N
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Description

3-Acetoxy-3’-fluorobenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group and a fluorine atom attached to the benzophenone core. This compound is a white crystalline solid and is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-3’-fluorobenzophenone typically involves the acetylation of 3’-fluorobenzophenone. One common method is the reaction of 3’-fluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 3-Acetoxy-3’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-3’-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

3-Acetoxy-3’-fluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a potential chemotherapeutic agent in cancer treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

3-Acetoxy-3’-fluorobenzophenone can be compared with other benzophenone derivatives, such as:

    3-Hydroxy-3’-fluorobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.

    3-Acetoxy-4’-fluorobenzophenone: Similar structure but with the fluorine atom in a different position.

    3-Acetoxy-3’-chlorobenzophenone: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of 3-Acetoxy-3’-fluorobenzophenone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(3-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZZCHYJNFFUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641627
Record name 3-(3-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-47-5
Record name 3-(3-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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